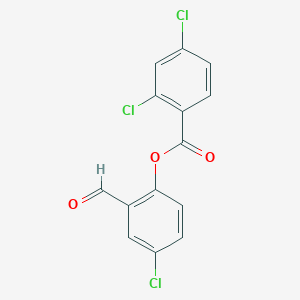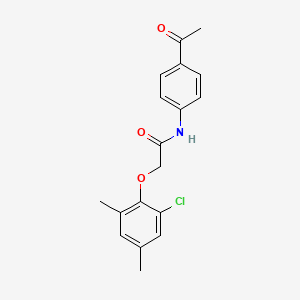
4-chloro-2-formylphenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-formylphenyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFPDCB and has a molecular formula of C14H7Cl3O3.
Wirkmechanismus
The mechanism of action of CFPDCB is not well understood. However, studies have shown that this compound can act as a potent inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the nervous system, and their inhibition can lead to various physiological effects.
Biochemical and Physiological Effects:
CFPDCB has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can act as a potent antioxidant and anti-inflammatory agent. It can also exhibit neuroprotective effects by preventing oxidative stress and inflammation in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CFPDCB in lab experiments is its high solubility in organic solvents. This property makes it easy to dissolve in various solvents and use in various experiments. However, one of the limitations of using CFPDCB is its high toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of CFPDCB in scientific research. One potential area of research is in the development of new drugs for the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CFPDCB can also be used as a building block for the synthesis of various other organic compounds, which can have potential applications in various fields, such as medicine, agriculture, and material science.
In conclusion, 4-chloro-2-formylphenyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a reaction between 4-chloro-2-formylphenol and 2,4-dichlorobenzoic acid and has been extensively studied for its potential applications in organic synthesis, neuroprotection, and drug development. While CFPDCB has several advantages for use in lab experiments, its high toxicity can limit its use in certain experiments. However, there are several future directions for the use of CFPDCB in scientific research, which can have significant implications in various fields.
Synthesemethoden
The synthesis of CFPDCB can be achieved through a reaction between 4-chloro-2-formylphenol and 2,4-dichlorobenzoic acid. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and a solvent, such as methanol or ethanol. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
CFPDCB has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of CFPDCB is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various other organic compounds, such as benzimidazoles and pyrazoles.
Eigenschaften
IUPAC Name |
(4-chloro-2-formylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3O3/c15-9-2-4-13(8(5-9)7-18)20-14(19)11-3-1-10(16)6-12(11)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSWGCUZUOPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5790934.png)
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)

![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)


![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)